molecular formula C9H14ClNO3S B1378771 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride CAS No. 1461715-32-1

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride

Cat. No.: B1378771
CAS No.: 1461715-32-1
M. Wt: 251.73 g/mol
InChI Key: YQHUVWISAHUGSF-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride is a versatile chemical compound with a molecular formula of C₉H₁₄ClNO₃S and a molecular weight of 251.73 g/mol. This compound is used in various scientific research fields, including drug synthesis, organic chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride typically involves the reaction of cyclopentanecarbonyl chloride with azetidine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamides, sulfonates, or sulfonothioates.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals.

    Organic Chemistry: The compound is used in the development of new organic reactions and the synthesis of complex organic molecules.

    Material Science: It is used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with a wide range of nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentanecarbonylazetidine-3-sulfonyl fluoride
  • 1-Cyclopentanecarbonylazetidine-3-sulfonyl bromide
  • 1-Cyclopentanecarbonylazetidine-3-sulfonyl iodide

Uniqueness

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride is unique due to its specific reactivity and the range of derivatives it can form. The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, allowing for the synthesis of a wide variety of compounds with different functional groups.

Properties

IUPAC Name

1-(cyclopentanecarbonyl)azetidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3S/c10-15(13,14)8-5-11(6-8)9(12)7-3-1-2-4-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHUVWISAHUGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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